molecular formula C12H10N4O3 B14160558 1-(3-Nitrophenyl)-3-pyridin-3-ylurea CAS No. 13141-84-9

1-(3-Nitrophenyl)-3-pyridin-3-ylurea

Cat. No.: B14160558
CAS No.: 13141-84-9
M. Wt: 258.23 g/mol
InChI Key: BSNASVNTOPZGPI-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-3-pyridin-3-ylurea is an organic compound that belongs to the class of urea derivatives It features a nitrophenyl group attached to the nitrogen atom of the urea moiety and a pyridinyl group attached to the carbon atom of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)-3-pyridin-3-ylurea typically involves the reaction of 3-nitroaniline with isocyanates or carbamoyl chlorides. One common method is the reaction of 3-nitroaniline with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

    Reduction: 1-(3-Aminophenyl)-3-pyridin-3-ylurea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-nitroaniline and pyridine-3-carboxylic acid.

Scientific Research Applications

1-(3-Nitrophenyl)-3-pyridin-3-ylurea has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its structural features.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or electronic conductivity.

    Chemical Biology: The compound can be used as a probe to investigate biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-3-pyridin-3-ylurea depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The nitrophenyl and pyridinyl groups can interact with the target molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-3-pyridin-3-ylurea: Similar structure but with the nitro group in the para position.

    1-(3-Nitrophenyl)-3-pyridin-2-ylurea: Similar structure but with the pyridinyl group in the 2-position.

    1-(3-Nitrophenyl)-3-pyridin-4-ylurea: Similar structure but with the pyridinyl group in the 4-position.

Uniqueness

1-(3-Nitrophenyl)-3-pyridin-3-ylurea is unique due to the specific positioning of the nitrophenyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. The ortho position of the nitro group relative to the urea moiety can result in distinct electronic and steric effects, making this compound a valuable scaffold for the development of new chemical entities.

Properties

CAS No.

13141-84-9

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

1-(3-nitrophenyl)-3-pyridin-3-ylurea

InChI

InChI=1S/C12H10N4O3/c17-12(15-10-4-2-6-13-8-10)14-9-3-1-5-11(7-9)16(18)19/h1-8H,(H2,14,15,17)

InChI Key

BSNASVNTOPZGPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CN=CC=C2

solubility

10 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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